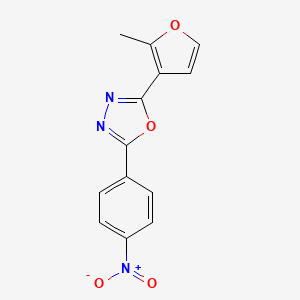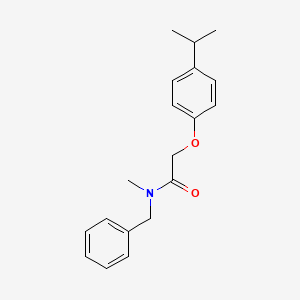
2-(2-methyl-3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of interesting properties, including its ability to act as a fluorescent probe and its potential to interact with biological molecules. In
Aplicaciones Científicas De Investigación
2-(2-methyl-3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been used in a variety of scientific research applications. One of the most common uses of this compound is as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids. The compound can be excited by UV light and emits fluorescence in the visible range, making it useful for imaging and detection purposes.
Another potential application of 2-(2-methyl-3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is in the development of new drugs. The compound has been found to interact with a variety of biological molecules, including enzymes and receptors, and may have potential as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 2-(2-methyl-3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is not fully understood, but it is thought to involve interactions with biological molecules such as proteins and nucleic acids. The compound may act as a ligand, binding to specific sites on these molecules and altering their function. It may also act as a fluorescent probe, allowing for the visualization and detection of these molecules in cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methyl-3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole are still being studied. However, it has been found to have low toxicity and is generally considered to be safe for use in laboratory experiments. The compound has been shown to interact with a variety of biological molecules, including enzymes and receptors, and may have potential as a lead compound for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-methyl-3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole in laboratory experiments is its ability to act as a fluorescent probe. This makes it useful for imaging and detection purposes, particularly in the study of biological molecules such as proteins and nucleic acids.
However, there are also limitations to using this compound in laboratory experiments. For example, it may have limited solubility in certain solvents, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are many potential future directions for the study of 2-(2-methyl-3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. One area of research could focus on further understanding the compound's mechanism of action and its interactions with biological molecules. This could lead to the development of new drugs or therapeutic agents.
Another potential direction for future research could be the development of new fluorescent probes based on the structure of 2-(2-methyl-3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. These probes could be used to detect and image a wide range of biological molecules, leading to new insights into cellular function and disease processes.
Overall, 2-(2-methyl-3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a compound with many potential applications in scientific research. Its ability to act as a fluorescent probe and its potential to interact with biological molecules make it a promising compound for further study.
Métodos De Síntesis
The synthesis of 2-(2-methyl-3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole involves the reaction of 2-methyl-3-furylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution and cyclization to form the oxadiazole ring. The resulting compound can be purified by column chromatography and characterized by various spectroscopic techniques such as NMR, IR, and UV-Vis.
Propiedades
IUPAC Name |
2-(2-methylfuran-3-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-8-11(6-7-19-8)13-15-14-12(20-13)9-2-4-10(5-3-9)16(17)18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOLCLXFGFOVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]acetamide](/img/structure/B5844672.png)


![4-chloro-N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B5844693.png)
![S-{2-[(4-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5844698.png)
![7-[(3-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5844709.png)
![3,4-dimethoxy-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5844717.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5844723.png)

![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5844736.png)
![2-methyl-5-[(3-methylbutyl)thio]-4-nitro-1H-imidazole](/img/structure/B5844740.png)
![N-[4-(benzyloxy)phenyl]-3-oxobutanamide](/img/structure/B5844744.png)
![2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5844746.png)
